molecular formula C15H16BrN3O3S B2909098 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine CAS No. 1448044-33-4

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Cat. No. B2909098
CAS RN: 1448044-33-4
M. Wt: 398.28
InChI Key: DGRWUJAKKLNXNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves methodologies for the introduction of various bio-relevant functional groups . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of similar compounds is often stabilized by weak intra-molecular π-π stacking interactions . For instance, in a related compound, the piperidine ring adopts a chair conformation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve ring cleavage methodology reactions . This allows for the selective introduction of multiple functional groups .

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have developed novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety using 4-(piperidin-1-sulfonyl)phenyl hydrazone as a starting material. These compounds exhibit antimicrobial activities, highlighting their potential for developing new antimicrobial agents (Ammar et al., 2004).

Antimicrobial Activities

A study explored the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, treated with 4-acetyl benzene sulfonyl chloride, leading to sulfonamide derivatives. These derivatives showed promising antimicrobial properties (El‐Emary et al., 2002).

Antibacterial Agents

The creation of heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial applications was investigated. By reacting ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various compounds, researchers synthesized derivatives with high antibacterial activity (Azab et al., 2013).

Molecular Structure and Reactivity Studies

A study focused on crystal engineering using bisphenols and pyrazine, among other heteroaromatic amines, to form hydrogen-bonded adducts with 4,4'-sulfonyldiphenol. This research provides insight into the structural complexity and potential applications of these compounds in designing new materials with specific molecular interactions (Ferguson et al., 1999).

Future Directions

“2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine” holds promise in scientific studies, enabling advancements and breakthroughs in various fields. The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3S/c16-12-1-3-14(4-2-12)23(20,21)19-9-5-13(6-10-19)22-15-11-17-7-8-18-15/h1-4,7-8,11,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRWUJAKKLNXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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